1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one
Description
1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one (CAS: 18992-80-8) is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its structure features a ketone group at the acetyl position and a dimethylamino (-N(CH₃)₂) group attached to a benzyl moiety at the meta position. This compound is highly valued in pharmaceutical, agrochemical, and material science research due to its dual functionality: the dimethylamino group enhances solubility and electronic properties, while the ketone group enables reactivity in condensation and nucleophilic addition reactions .
Structure
3D Structure
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(13)11-6-4-5-10(7-11)8-12(2)3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRBYQVYMPFREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732598 | |
| Record name | 1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628305-89-5 | |
| Record name | 1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-((dimethylamino)methyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 3-[(Dimethylamino)methyl]benzene
The precursor 3-[(Dimethylamino)methyl]benzene is synthesized via alkylation of m-xylene. Bromination of m-xylene at the methyl group using N-bromosuccinimide (NBS) under radical conditions yields 3-(bromomethyl)toluene. Subsequent nucleophilic substitution with dimethylamine in the presence of potassium carbonate (K₂CO₃) produces 3-[(Dimethylamino)methyl]toluene.
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 60–80°C
- Yield: 72–78%
Acylation via Friedel-Crafts Mechanism
The acetyl group is introduced using acetyl chloride and aluminum trichloride (AlCl₃) as a Lewis acid catalyst. The dimethylamino methyl group acts as a meta-directing substituent, ensuring regioselectivity.
Reaction Scheme :
$$
\text{3-[(Dimethylamino)methyl]toluene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, 0–5°C}} \text{this compound}
$$
Key Parameters :
The Mannich reaction enables simultaneous introduction of the dimethylamino methyl and acetyl groups. This one-pot method employs formaldehyde, dimethylamine, and acetophenone derivatives.
Reaction Mechanism
A Schiff base intermediate forms between acetophenone and dimethylamine, followed by nucleophilic attack of formaldehyde. Cyclization yields the target compound.
Optimized Conditions :
- Reagents: Acetophenone (1 equiv), dimethylamine hydrochloride (1.2 equiv), paraformaldehyde (1.5 equiv)
- Catalyst: Hydrochloric acid (HCl)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Yield: 58–63%
Challenges
- Competing oligomerization of formaldehyde reduces yield.
- Acidic conditions may protonate the dimethylamino group, necessitating pH control.
Grignard Reagent Utilization
A Grignard-based approach adapted from WO2021171301A1 involves meta-substituted aryl halides:
Synthesis of Grignard Reagent
3-Bromo-N,N-dimethylbenzylamine reacts with magnesium in THF to form the Grignard complex.
Ketone Formation
The Grignard reagent reacts with acetyl chloride in the presence of a transition metal ligand (e.g., Fe(acac)₃) to yield the target compound.
Reaction Profile :
$$
\text{3-Bromo-N,N-dimethylbenzylamine} + \text{Mg} \rightarrow \text{Grignard Reagent} \xrightarrow{\text{CH₃COCl, Fe(acac)₃}} \text{this compound}
$$
Performance Metrics :
Reductive Amination Method
This method combines acetophenone derivatives with dimethylamine under reducing conditions:
Reaction Steps
- Condensation : 3-Acetylbenzaldehyde reacts with dimethylamine to form an imine.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
Conditions :
- Solvent: Methanol
- pH: 6–7 (acetic acid buffer)
- Yield: 70–75%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 65–70 | >95 | Moderate | High |
| Mannich Reaction | 58–63 | 90 | Low | Moderate |
| Grignard Approach | 80–85 | 99.2 | High | Moderate |
| Reductive Amination | 70–75 | 97 | High | Low |
Key Insights :
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Comparisons
Amino Group Variations Dimethylamino vs. Cyclic Amines: Piperidine (compound 4a) and morpholine (compound 16) rings introduce rigidity and influence receptor binding. For example, morpholine’s oxygen atom improves hydrogen bonding in CNS-targeting drugs .
Substituent Effects on Reactivity
- Hydroxyl Groups : Compounds like 4a and 4d exhibit higher solubility due to hydroxyl groups, but these may also increase susceptibility to oxidative metabolism .
- Electron-Withdrawing Groups : The trifluorophenyl group in the analgesic compound enhances binding affinity to opioid receptors via hydrophobic and electronic interactions .
Biological Activity
- Antimicrobial Activity : Pyrazoline derivatives (e.g., compound 8 in ) show antimicrobial properties attributed to the sulfonyl group’s electron-withdrawing effects, which stabilize the molecule in biological environments .
- Analgesic Potency : The piperidine-based compound in demonstrates 100-fold greater potency than morphine due to optimized steric and electronic interactions with the μ-opioid receptor .
Material Science Applications
Biological Activity
1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one, also known as a dimethylamino ketone, is an organic compound with the molecular formula C11H15NO. This compound has garnered attention in various fields of scientific research due to its biological activities and potential applications in medicine and industry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
The structure of this compound features a phenyl ring with a dimethylamino group and an ethanone moiety. This unique arrangement allows for various interactions with biological macromolecules, primarily through hydrogen bonding and electrostatic interactions. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Key Reactions:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: The ethanone can be reduced to alcohols.
- Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be low, indicating strong antibacterial properties.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Enzyme Interaction Studies
The compound has been utilized in studies investigating enzyme interactions and metabolic pathways. Specifically, it has been shown to inhibit certain virulence factors produced by pathogenic bacteria. For instance, it was tested against mono-ADP-ribosyltransferase toxins, which are critical virulence factors in various bacterial infections. The compound demonstrated competitive inhibition with IC50 values ranging from 87 nM to 484 μM, showcasing its potential as an anti-virulence therapeutic agent .
Study on Antiviral Activity
In a study focused on the development of anti-virulence therapeutics, this compound was evaluated for its ability to protect human lung cells from toxin-induced cytotoxicity. The results indicated that several derivatives exhibited protective effects with EC50 values ranging from 2.9–16.7 μM, highlighting the compound's potential in therapeutic applications against bacterial toxins .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Notable Activity |
|---|---|---|
| 1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one | Dimethylamino group at para position | Similar antimicrobial properties |
| 1-{3-[(Methylamino)methyl]phenyl}ethan-1-one | Methylamino group instead of dimethylamino | Weaker biological activity |
| 1-{3-[(Dimethylamino)methyl]phenyl}propan-1-one | Propanone moiety instead of ethanone | Different reactivity profile |
This comparison illustrates that the specific substitution pattern in this compound contributes to its distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
